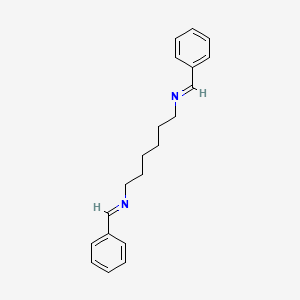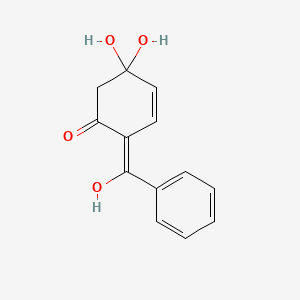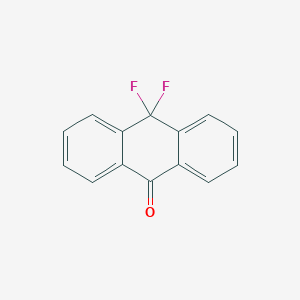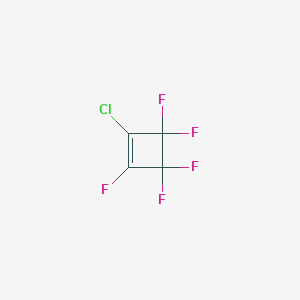
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene is a fluorinated cyclobutene derivative with the molecular formula C4ClF5. This compound is characterized by the presence of a chlorine atom and five fluorine atoms attached to a cyclobutene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene typically involves the fluorination of cyclobutene derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to maintain precise reaction conditions and minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, I2) are typical reagents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of fluorinated alcohols or ethers.
Addition Reactions: Formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: Formation of cyclobutanones or cyclobutanols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Fluorinated Compounds: Utilized in the development of fluorinated compounds for various industrial applications, such as refrigerants, solvents, and surfactants.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3,3,4,4-pentafluorocyclobut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of electronegative fluorine atoms enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. The chlorine atom can be readily substituted by nucleophiles, leading to the formation of various derivatives. The double bond in the cyclobutene ring also participates in addition reactions, further expanding the compound’s reactivity profile .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,3,3,4,4-pentafluorocyclobut-1-ene can be compared with other fluorinated cyclobutene derivatives, such as:
1-Chloro-3,3,4,4,5,5-hexafluorocyclopent-1-ene: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.
1,1,2,2,3,3-Hexafluorocyclopentane: A fully fluorinated cyclopentane derivative with distinct chemical properties and uses.
1,1,2,2,3,3,4-Heptafluorocyclopentane: Another fluorinated cyclopentane with unique characteristics.
Eigenschaften
CAS-Nummer |
377-94-6 |
|---|---|
Molekularformel |
C4ClF5 |
Molekulargewicht |
178.49 g/mol |
IUPAC-Name |
1-chloro-2,3,3,4,4-pentafluorocyclobutene |
InChI |
InChI=1S/C4ClF5/c5-1-2(6)4(9,10)3(1,7)8 |
InChI-Schlüssel |
OZTHTGSYTZIRML-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C1(F)F)(F)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




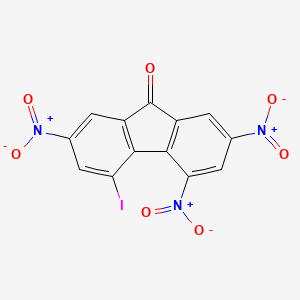
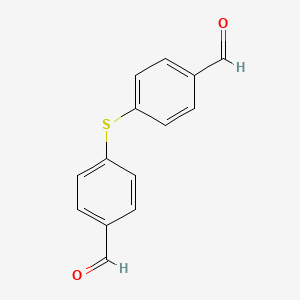



![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
